Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate
Description
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 1 and an ethyl ester at position 2. The bromine atom on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H10BrN3O3 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10BrN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
InChI Key |
UENMNKDFDAYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with Carbonyl Derivatives
A widely employed strategy for 1,2,4-triazole synthesis involves cyclocondensation reactions between hydrazides and carbonyl-containing compounds. In the context of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate, this method begins with the preparation of N-(4-bromobenzoyl)hydrazine (1 ). Reacting 1 with ethyl acetoacetate under acidic conditions yields the hydrazone intermediate (2 ), which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to form the triazole ring .
Reaction Conditions:
-
Hydrazone formation: Ethanol, reflux, 6–8 hours.
-
Cyclization: POCl₃, toluene, 80°C, 4 hours.
Yield:
Mechanistic Insight:
The cyclization step proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole core .
Suzuki-Miyaura Cross-Coupling for Bromophenyl Functionalization
While the target compound already contains a 4-bromophenyl group, Suzuki-Miyaura cross-coupling has been utilized in analogous triazole syntheses to introduce aryl substituents. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles are synthesized via palladium-catalyzed coupling of boronic acids with brominated triazole precursors . Adapting this method, the bromophenyl group could be introduced early in the synthesis by starting with 4-bromophenylboronic acid.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Toluene/H₂O/EtOH (3:1:1)
-
Base: K₂CO₃
Yield:
Limitations:
This method requires pre-functionalized triazole intermediates, adding synthetic steps.
One-Step Synthesis via β-Ketoester Cyclization
A patented one-step method for 1,2,3-triazole-4-carboxylic acids involves reacting azides with β-ketoesters in basic media . Although designed for 1,2,3-triazoles, this approach can be adapted for 1,2,4-triazoles by modifying the azide precursor. For this compound, 4-bromophenyl azide (3 ) reacts with ethyl 3-oxobutanoate (4 ) in aqueous ethanol with potassium carbonate.
Reaction Conditions:
Yield:
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the azide on the β-ketoester, followed by cyclization and tautomerization to form the triazole ring .
Oxidative Cyclization of Thiosemicarbazides
Mercapto-substituted 1,2,4-triazoles are synthesized via cyclization of thiosemicarbazides, which can be oxidized to replace sulfur with oxygen. Starting from 4-bromophenyl thiosemicarbazide (5 ), treatment with hydrogen peroxide in acetic acid yields the 5-oxo-triazole derivative (6 ) .
Reaction Conditions:
Yield:
Advantages:
High yields and mild conditions make this method scalable.
Esterification of Carboxylic Acid Precursors
The ethyl ester group in the target compound can be introduced via esterification of a carboxylic acid intermediate. For example, 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (7 ) reacts with ethanol in the presence of sulfuric acid to form the ester .
Reaction Conditions:
Yield:
Note:
Intermediate 7 can be synthesized via hydrolysis of nitrile precursors or direct cyclization methods.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazide, β-ketoester | POCl₃, toluene, 80°C | 65–70% | High selectivity | Requires toxic reagents |
| Suzuki Cross-Coupling | Brominated triazole, boronic acid | Pd(PPh₃)₄, K₂CO₃, 90°C | 60–75% | Modular aryl introduction | Multi-step synthesis |
| β-Ketoester Cyclization | Azide, β-ketoester | K₂CO₃, ethanol/H₂O, 80°C | 30–50% | One-step protocol | Low yield for 1,2,4-triazoles |
| Oxidative Cyclization | Thiosemicarbazide | H₂O₂, acetic acid, 60°C | 70–85% | High yield, mild conditions | Requires oxidation step |
| Esterification | Carboxylic acid, ethanol | H₂SO₄, reflux | 80–90% | Simple, high-yielding | Dependent on acid precursor |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields the corresponding carboxylic acid (1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid) (Figure 1A).
-
Basic Hydrolysis : Produces carboxylate salts (e.g., sodium or potassium salts) (Figure 1B).
Conditions :
-
Acidic: HCl (6M), reflux, 6–8 h.
-
Basic: NaOH (2M), 60°C, 4–6 h.
Nucleophilic Substitution
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the triazole and ester groups:
-
Ammonia/Amines : Forms 4-aminophenyl derivatives.
-
Thiols : Produces 4-thiophenyl analogs.
Example :
Conditions : DMF, 80°C, 12 h.
Reduction Reactions
The carbonyl group at position 5 is reducible:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni yields 5-hydroxy derivatives (Figure 2A).
-
Chemical Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol (Figure 2B).
Conditions :
-
H₂ (1 atm), ethanol, 25°C, 24 h.
-
NaBH₄, THF, 0°C to RT, 2 h.
Cycloaddition and Ring-Opening
The triazole ring participates in cycloaddition reactions:
-
Huisgen Cycloaddition : With alkynes under Cu(I) catalysis to form fused triazolo-heterocycles (Figure 3).
-
Ring-Opening : Under strong bases (e.g., KOH), the triazole ring may open to form thiosemicarbazide derivatives .
Oxidation Reactions
The triazole ring and side chains are susceptible to oxidation:
-
Peracid Oxidation : Converts the triazole ring into oxadiazole derivatives (Figure 4) .
-
Side-Chain Oxidation : The ethyl ester group can be oxidized to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
Comparative Reaction Data
*Yields are approximate and based on structurally analogous reactions.
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, stabilized by the electron-withdrawing triazole ring.
-
SNAr : The bromine’s leaving ability is enhanced by the para-substituted electron-withdrawing groups (EWGs), facilitating nucleophilic displacement.
-
Reduction : The carbonyl group’s electrophilicity is amplified by conjugation with the triazole ring, enabling selective reduction.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multi-step reactions that incorporate various reagents. The characterization of this compound often includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Biological Activities
This compound has been studied for several biological activities:
1. Anti-inflammatory Properties
Research indicates that derivatives of 1,2,4-triazole compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that these compounds can selectively inhibit COX-1, which is crucial for the biosynthesis of prostaglandins involved in inflammation .
2. Antimicrobial Activity
Some studies have highlighted the potential antimicrobial properties of triazole derivatives. This compound may exhibit activity against various bacterial strains due to its structural features that interact with microbial enzymes .
3. Anticancer Potential
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. The compound's ability to interfere with cellular pathways related to cancer cell proliferation makes it a candidate for further investigation as an anticancer agent .
Applications in Drug Development
The unique properties of this compound make it a valuable compound in drug development:
| Application Area | Description |
|---|---|
| Anti-inflammatory Drugs | Potential use in developing medications targeting inflammatory diseases. |
| Antimicrobial Agents | Investigated for efficacy against bacterial infections. |
| Anticancer Therapies | Explored for its ability to induce apoptosis in cancer cells. |
Case Studies
Several case studies have documented the synthesis and evaluation of similar triazole derivatives:
- Synthesis and Docking Studies : A study focused on synthesizing new alkyl derivatives of triazoles and conducting molecular docking studies to assess their interaction with COX enzymes. The findings suggested promising anti-inflammatory activity due to selective binding modes .
- Cytotoxicity Assessments : In vitro cytotoxicity assays demonstrated that certain triazole derivatives significantly reduced cell viability in glioblastoma cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with enzymes and receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Example Compound : Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Structural Difference : Substitution at the phenyl ring with Cl and F instead of Br.
- Biological Activity: Halogenated aryl groups are known to enhance lipophilicity and membrane permeability, but bromine’s larger atomic size may improve binding affinity in hydrophobic pockets.
Ester Group Modifications
Example Compound : Isopropyl 1-(4-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Structural Difference : Replacement of the ethyl ester with an isopropyl group.
- Impact :
- Solubility : The bulkier isopropyl group reduces water solubility compared to the ethyl ester.
- Stability : Steric hindrance from the isopropyl group may slow hydrolysis of the ester moiety, extending metabolic half-life.
Triazole Core Functionalization
Example Compound : 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structural Difference : Incorporation of a benzoxazolyl moiety and a thione group instead of the carbonyl and ester functionalities.
- Impact :
- Spectroscopic Properties : The thione group (C=S) exhibits distinct IR absorption at ~1212 cm⁻¹, contrasting with the carbonyl (C=O) stretch at ~1700 cm⁻¹ in the target compound .
- Bioactivity : Thione derivatives often exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic reactivity .
Spectroscopic Characterization
- IR : Expected peaks include C=O (ester) at ~1700 cm⁻¹ and C-Br at ~533 cm⁻¹ .
- ¹H-NMR : Aromatic protons (δ 6.10–8.01 ppm), triazole NH (δ ~9.51 ppm), and ethyl ester protons (δ 1.2–4.3 ppm) .
Crystallographic and Computational Studies
- Structure Determination : Tools like SHELXL and OLEX2 are critical for resolving triazole derivatives’ crystal structures.
- Molecular Docking : Pyridinyl triazoles demonstrated strong binding to GlcN-6-P synthase (binding energy: −9.2 to −10.5 kcal/mol) .
Data Tables
Table 1: Comparative Analysis of Triazole Carboxylates
*Estimated based on similar syntheses .
Biological Activity
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000576-69-1) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on various research findings, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 326.15 g/mol. The presence of the bromophenyl group is significant in enhancing its biological activity.
Antimicrobial Activity
Research has shown that compounds within the 1,2,4-triazole family exhibit notable antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains. A study reported that derivatives of 1,2,4-triazoles displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it could inhibit bacterial growth through interference with essential metabolic pathways .
Anti-inflammatory Effects
In preclinical studies evaluating anti-inflammatory properties, compounds similar to this compound have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). These findings indicate potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely researched. This compound could exhibit cytotoxic effects on various cancer cell lines. The presence of the bromine atom in its structure may enhance its interaction with biological targets involved in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the triazole ring and substituents significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances the compound's potency against specific biological targets. For instance:
| Compound Structure | Biological Activity |
|---|---|
| Ethyl 1-(4-bromophenyl)-... | Moderate antibacterial activity |
| Other triazole derivatives | Varying activities based on substituents |
Case Studies and Experimental Findings
Several case studies have evaluated the biological activity of related triazole compounds:
- Anti-inflammatory Studies : In vitro assays demonstrated that triazole derivatives significantly inhibited TNF-α production in stimulated PBMC cultures .
- Antimicrobial Testing : A series of triazole compounds were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for some derivatives .
- Cytotoxicity Assays : Compounds similar to Ethyl 1-(4-bromophenyl)-... were evaluated for cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells; results indicated promising anticancer activity correlated with structural modifications .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?
- Methodological Answer : A typical synthesis involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . For example, ethyl 2-chloro-2-oxoacetate has been used as a starting material in toluene with methylsulfonic acid as a catalyst, achieving 37% yield after purification via flash chromatography (EtOAc:cyclohexane, 1:1) and recrystallization from ethyl acetate . Optimization strategies include varying equivalents of reactants, adjusting reflux time, and testing alternative solvents (e.g., DMF for polar intermediates) to enhance reactivity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
- Methodological Answer : X-ray crystallography is critical for resolving intramolecular interactions, such as hydrogen bonds (e.g., N4—H⋯O2 in the crystal lattice) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) . Complementary techniques include:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- NMR : Analyze aromatic proton environments (δ 6.10–8.01 ppm for substituted phenyl groups) and methyl/methylene signals .
- EI-MS : Confirm molecular ion peaks (e.g., m/z 464 [M+1] for related derivatives) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using disk diffusion assays with zones of inhibition measured at 24–48 hours . For anticancer activity, employ MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, monitoring viability after 48 hours. Ensure controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity patterns of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromophenyl group lowers LUMO energy, enhancing reactivity toward nucleophilic attack . Solvent effects (e.g., polarizable continuum models) and Mulliken charge analysis further clarify regioselectivity in reactions .
Q. What strategies resolve contradictions in spectroscopic data between synthesis batches (e.g., unexpected NMR shifts or IR bands)?
- Methodological Answer :
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1%.
- Tautomerism analysis : For triazole derivatives, variable-temperature NMR can identify tautomeric forms (e.g., keto-enol equilibria) causing signal splitting .
- Crystallographic validation : Compare experimental X-ray data with computational models to rule out polymorphic variations .
Q. Which catalytic systems (e.g., palladium, copper) are effective in functionalizing the triazole core, and how do they influence reaction pathways?
- Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) enables C–N bond formation at the triazole N1 position, as shown in nitroarene cyclization studies . Copper(I) iodide (10 mol%) with 1,10-phenanthroline ligand facilitates Ullmann-type couplings for introducing aryl/alkynyl groups at the C3 carboxylate . Monitor reaction progress via TLC (silica, hexane:EtOAc) and optimize ligand-to-metal ratios to suppress side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
